3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
説明
特性
IUPAC Name |
3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-6-5-7-15(12-14)21(25)23-16-10-11-19-17(13-16)22(26)24(2)18-8-3-4-9-20(18)27-19/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZKNAQDTYIVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of dibenzoxazepine structures. The specific synthetic pathways may vary but generally include the following steps:
- Formation of the dibenzoxazepine core.
- Functionalization at the nitrogen atom to introduce the benzamide moiety.
- Methylation and oxidation steps to achieve the desired molecular structure.
Neuroprotective Effects
Recent studies have indicated that compounds similar to 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibit inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment. For instance, various benzamide derivatives have shown promising AChE inhibitory activities with IC50 values ranging from 0.056 to 2.57 μM .
Table 1: AChE Inhibitory Activity of Related Compounds
| Compound | AChE IC50 (µM) |
|---|---|
| Compound I | 1.57 |
| Compound II | 1.47 |
| Compound III | 0.08 |
| Compound IV | 0.039 |
Antimicrobial Activity
The compound's structural features suggest potential antibacterial properties as well. Research on related benzamide derivatives has demonstrated significant activity against multidrug-resistant bacteria, particularly targeting bacterial division proteins like FtsZ .
Table 2: Antibacterial Activity Against MDR Pathogens
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| A14 | MRSA | <0.5 |
| B15 | VRSA | <0.5 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dibenzoxazepine core and variations in substituents at the nitrogen atom can significantly influence potency and selectivity against target enzymes.
Key Findings
- Methyl Substituents : The presence of methyl groups at specific positions enhances lipophilicity and may improve blood-brain barrier penetration.
- Functional Groups : Incorporation of electron-withdrawing groups can increase binding affinity to target proteins.
Case Studies
Several studies have highlighted the potential applications of compounds similar to 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide in clinical settings:
- Alzheimer's Disease : A study demonstrated that compounds with similar structures showed dual inhibition against AChE and BACE1, suggesting they could be developed as multi-target drugs for Alzheimer's treatment .
- Antibiotic Resistance : Research on novel benzamide derivatives has shown promising results against resistant strains of bacteria, indicating a potential role in addressing antibiotic resistance .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the dibenzo-oxazepine/oxazepine scaffold or benzamide functionality, focusing on structural variations, synthetic approaches, and pharmacological data (where available).
Substituent Variations on the Oxazepine/Oxazepine Core
Key Observations :
- Core Heteroatom : Replacement of oxygen with sulfur (e.g., thiazepine analogs) alters electronic properties and binding kinetics. Thiazepine derivatives often exhibit higher metabolic stability but reduced solubility compared to oxazepines .
- Substituent Position : Benzamide placement at position 2 vs. 8 (e.g., ) affects steric interactions with target proteins. Position 2-substituted analogs show enhanced receptor affinity in dopamine antagonist assays .
Pharmacological and Physicochemical Properties
Key Findings :
- D2 Receptor Selectivity : Thiazepine derivatives (e.g., ) exhibit higher D2 receptor affinity due to sulfur’s electron-withdrawing effects, which stabilize receptor-ligand interactions.
- Antiparasitic Activity : Chlorinated benzamide analogs (e.g., ) demonstrate potent antigiardial effects, likely via inhibition of parasitic enzyme systems.
- Solubility Limitations : Higher LogP values in ethyl- and isopropyl-substituted analogs (e.g., ) correlate with reduced aqueous solubility, necessitating formulation optimization.
Q & A
Q. How to analyze degradation products under accelerated stability conditions?
- Methodological Answer : Subject the compound to 40°C/75% RH for 4 weeks. Analyze degradation via UPLC-QTOF-MS with positive/negative ion modes. Identify hydrolyzed products (e.g., free benzamide or oxazepine ring-opened derivatives) and propose degradation pathways using MS/MS fragmentation patterns .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
